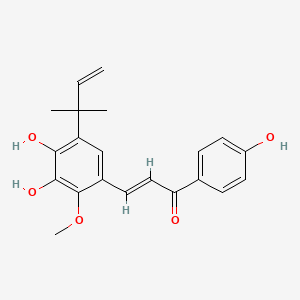
3-Hydroxylicochalcone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxylicochalcone A is a flavonoid compound that can be isolated from soybean seeds and sprouts . It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system . This compound has garnered significant interest due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxylicochalcone A typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as soybean seeds and sprouts . The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxylicochalcone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxylicochalcone A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxylicochalcone A involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of PI3K/Akt signaling.
Anti-inflammatory Activity: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes.
Comparison with Similar Compounds
Licochalcone A: Another chalcone derivative with similar biological activities but differing in its specific molecular structure and potency.
Isoliquiritigenin: A related compound with notable anti-inflammatory and anticancer properties.
Uniqueness: 3-Hydroxylicochalcone A stands out due to its unique combination of hydroxyl groups and chalcone structure, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-[3,4-dihydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-21(2,3)16-12-14(20(26-4)19(25)18(16)24)8-11-17(23)13-6-9-15(22)10-7-13/h5-12,22,24-25H,1H2,2-4H3/b11-8+ |
InChI Key |
WECAUVIWKBEGRA-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C(=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C(=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


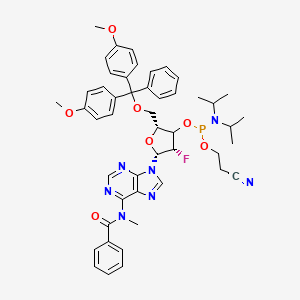
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)
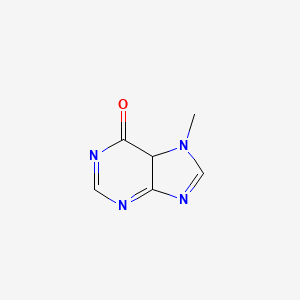
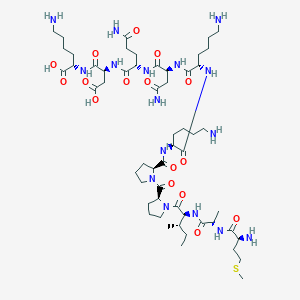
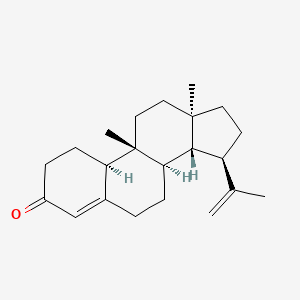


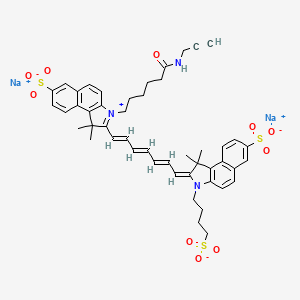
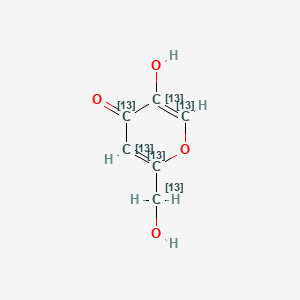
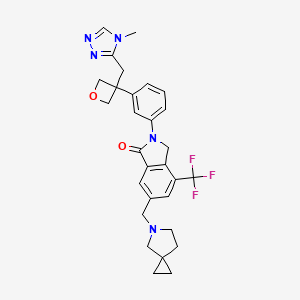

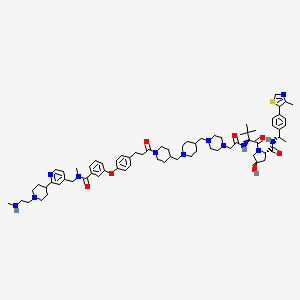
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)

